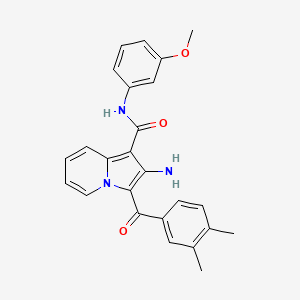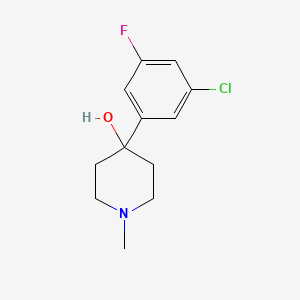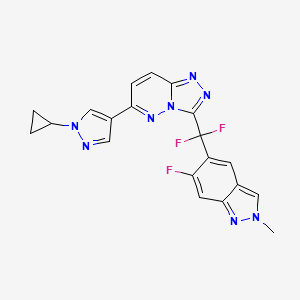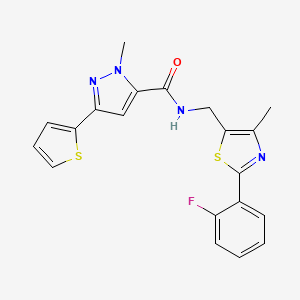
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea (DFPU) is a synthetic compound that has been used in a variety of scientific research applications. It is an organofluorine compound that has been used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of other compounds, such as contrast agents. DFPU has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has been studied for its potential applications in scientific research. It has been used in the synthesis of antifungal agents, such as caspofungin and itraconazole, which are used to treat fungal infections. It has also been used in the synthesis of contrast agents, such as gadolinium-based agents, which are used in magnetic resonance imaging (MRI). N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has also been studied for its potential applications in the synthesis of other compounds, such as fluoroquinolones, which are used to treat bacterial infections.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is not yet fully understood. It is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea binds to proteins in the cell membrane and alters their structure, leading to changes in the cell’s behavior. This could lead to changes in cell proliferation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea are not yet fully understood. However, it is believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have anti-inflammatory, anti-cancer, and anti-fungal properties. It is also believed that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea may have the potential to inhibit the growth of certain bacteria.
Advantages and Limitations for Laboratory Experiments
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low potential for environmental contamination. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea has several limitations for laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Zukünftige Richtungen
The potential applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in scientific research are still being explored. Future research could focus on further understanding its mechanism of action, exploring its potential anti-inflammatory, anti-cancer, and anti-fungal properties, and studying its potential to inhibit the growth of certain bacteria. Additionally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in the synthesis of other compounds, such as fluoroquinolones. Finally, future research could focus on exploring the potential of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea in other applications, such as the synthesis of contrast agents.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea is typically achieved through a three-step procedure. The first step involves the reaction of 2,4-difluorobenzaldehyde with 2-pyridine-methanol. The second step involves the reaction of the resulting product with pyridine hydrochloride. Finally, the third step involves the reaction of the resulting product with urea.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHFNOLSNJKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)





![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)


![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)

![N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2946298.png)

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)